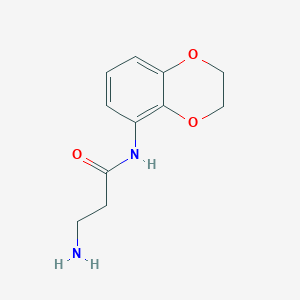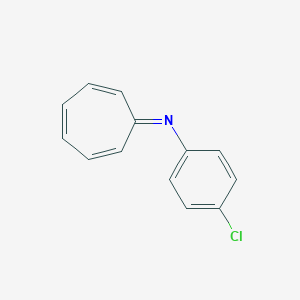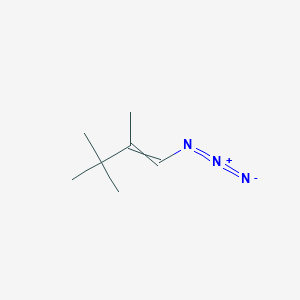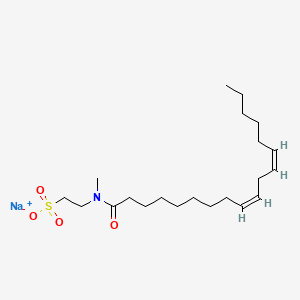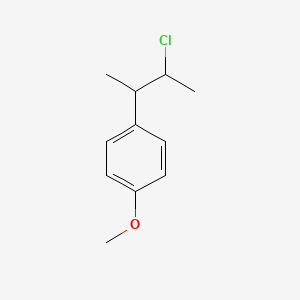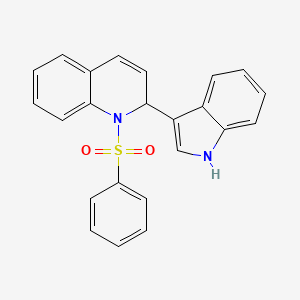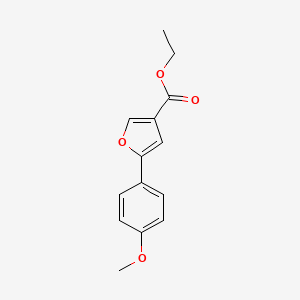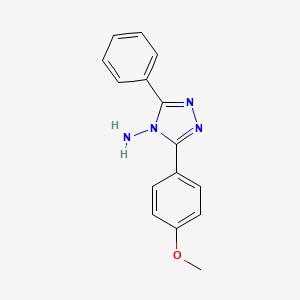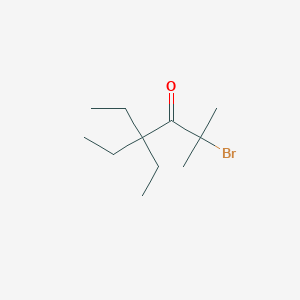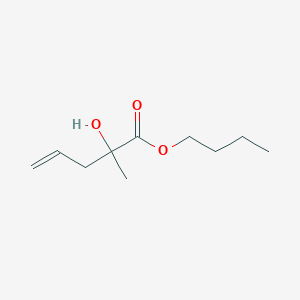
4-Prop-1-enyloxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Prop-1-enyloxetan-2-one is an organic compound characterized by a four-membered oxetane ring with a prop-1-enyl substituent at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Prop-1-enyloxetan-2-one typically involves cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. For example, the cyclization of 4-hydroxybut-2-en-1-one can be achieved using strong acids like sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include continuous flow processes and the use of catalysts to enhance yield and selectivity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Prop-1-enyloxetan-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of substituted oxetanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides, amines, and alcohols under appropriate conditions.
Major Products:
Oxidation: Oxetanones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted oxetanes.
Aplicaciones Científicas De Investigación
4-Prop-1-enyloxetan-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Prop-1-enyloxetan-2-one involves its interaction with molecular targets through its reactive oxetane ring. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to its observed biological activities .
Comparación Con Compuestos Similares
Oxetane: A four-membered cyclic ether with similar reactivity but lacking the prop-1-enyl substituent.
2-Methyleneoxetane: A derivative with a methylene group at the 2-position, exhibiting different reactivity patterns.
Uniqueness: 4-Prop-1-enyloxetan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-1-enyl group enhances its reactivity and potential for diverse applications compared to other oxetane derivatives .
Propiedades
Número CAS |
63450-11-3 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
4-prop-1-enyloxetan-2-one |
InChI |
InChI=1S/C6H8O2/c1-2-3-5-4-6(7)8-5/h2-3,5H,4H2,1H3 |
Clave InChI |
JYGDLXCKZZOZAZ-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1CC(=O)O1 |
Números CAS relacionados |
63450-12-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
